![molecular formula C10H14BrN B1385811 (4-Bromo-3-methylphenyl)propylamine CAS No. 1019487-84-3](/img/structure/B1385811.png)
(4-Bromo-3-methylphenyl)propylamine
Overview
Description
“(4-Bromo-3-methylphenyl)propylamine” is a chemical compound that likely belongs to the class of organic compounds known as phenylpropylamines . These compounds contain a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine .
Synthesis Analysis
The synthesis of amines, such as “(4-Bromo-3-methylphenyl)propylamine”, can be achieved through several methods . One common method is the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .Molecular Structure Analysis
The molecular structure of “(4-Bromo-3-methylphenyl)propylamine” can be analyzed using techniques such as X-ray diffraction, Hirshfeld surface analysis, and conceptual density functional theory . These techniques can provide detailed information about the molecule’s shape, properties, and intermolecular interactions within its crystalline environment .Chemical Reactions Analysis
The chemical reactions involving “(4-Bromo-3-methylphenyl)propylamine” would depend on its specific structure and the conditions under which the reactions are carried out. Amines, in general, can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Bromo-3-methylphenyl)propylamine” would depend on its specific structure. These properties can include its molecular weight, boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
(4-Bromo-3-methylphenyl)propylamine: is utilized in the synthesis of various pharmaceutical compounds due to its ability to introduce a propylamine group into the molecular skeleton . This functionality is essential in the creation of selective serotonin re-uptake inhibitors (SSRIs), which are a class of drugs typically used as antidepressants in the treatment of major depressive disorder and anxiety disorders .
Material Science: Creation of Photochemically Reactive Molecules
In material science, this compound is used for the synthesis of photochemically and thermally reactive molecules such as azobenzene rotaxanes . These molecules have applications in the development of molecular machines and can be used to create materials that change their properties in response to light.
Chemical Analysis: Electrochemiluminescence
(4-Bromo-3-methylphenyl)propylamine: is used in chemical analysis as a co-reactant in electrochemiluminescence . This application is significant in analytical chemistry for the detection of various analytes due to its ability to generate both oxidized and reduced precursors to the emitting species at a single electrode potential.
Organic Synthesis: Multistep Reactions
In organic synthesis, the compound is involved in multistep reactions where it can be used as an intermediate for introducing bromine and methyl groups into aromatic compounds . This is particularly useful in the synthesis of complex organic molecules where precise control over the introduction of functional groups is required.
Research and Development: Reference Standards
Lastly, (4-Bromo-3-methylphenyl)propylamine is used in research and development as a reference standard in various chemical analyses . Reference standards are crucial for ensuring the accuracy and consistency of analytical measurements in scientific research.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-3-methyl-N-propylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDQYMXRQSGRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methylphenyl)propylamine |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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